10-Acetyllactyldithranol
10-Acetyllactyldithranol
Brand Name:
Vulcanchem
CAS No.:
128864-31-3
VCID:
VC21208903
InChI:
InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1
SMILES:
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C
Molecular Formula:
C19H16O6
Molecular Weight:
340.3 g/mol
10-Acetyllactyldithranol
CAS No.: 128864-31-3
Cat. No.: VC21208903
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128864-31-3 |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | [(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate |
| Standard InChI | InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1 |
| Standard InChI Key | ZNHRCUQJUPBMDB-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
| SMILES | CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
| Canonical SMILES | CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator